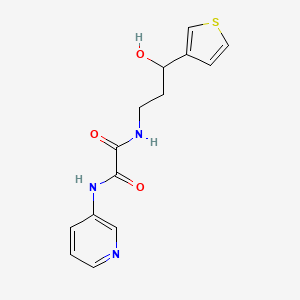

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(pyridin-3-yl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(pyridin-3-yl)oxalamide" is a complex molecule that may be related to various compounds studied for their chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, we can infer its characteristics and relevance by examining similar compounds.

Synthesis Analysis

The synthesis of related compounds involves the formation of amide bonds and the introduction of substituents to the core structure. For instance, the synthesis of N,N'-diphenylisophthalamide and pyridine-2,6-dicarboxylic acid bisphenylamide involves specific intermolecular interactions and crystallization processes . Similarly, the synthesis of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors indicates the importance of maintaining certain functional groups for biological activity . These methods could potentially be adapted for the synthesis of the compound , considering the importance of maintaining the hydroxy and pyridyl functional groups for activity.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by single-crystal X-ray diffraction, which reveals the conformation and packing of molecules in the crystal lattice . The presence of hydrogen bonding, as seen in the cocrystals of 4-nitrophenylacetic acid and N,N'-bis(pyridin-3-ylmethyl)oxalamide, is a key factor in the stability and formation of supramolecular structures . The compound of interest, with its hydroxy and pyridyl groups, would likely exhibit similar hydrogen bonding capabilities.

Chemical Reactions Analysis

The reactivity of similar compounds can be influenced by the presence of specific functional groups. For example, the interaction of arylamides with hydrazine hydrate leads to the formation of diamines, with regioselective reactions occurring at specific positions on the thiophene ring . This suggests that the compound may also undergo regioselective reactions due to the presence of the thiophen-3-yl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. Polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide show different crystallization patterns and hydrogen bonding interactions, which affect their physical properties . The compound "N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(pyridin-3-yl)oxalamide" would likely have properties influenced by its ability to form hydrogen bonds and its molecular conformation.

科学的研究の応用

Synthesis and Reactivity in Heterocyclic Compounds

The synthesis of thieno[2,3-b]pyridine-2,3-diamines involves interactions of related compounds, highlighting their potential in creating novel chemical entities. This process demonstrates the chemical reactivity of thiophene derivatives, useful in synthesizing heterocyclic compounds with potential applications in material science and pharmaceuticals (Lipunov et al., 2007).

Antiviral Evaluations and Chemical Synthesis

Research on thiophen-2-yl-propanone derivatives has explored their reactions with various nucleophiles, leading to compounds evaluated for antiviral activities. This illustrates the potential of thiophene-containing compounds in developing new antiviral drugs or agents (Sayed & Ali, 2007).

Advanced Synthetic Methodologies

A novel synthetic approach developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases innovative methodologies in organic chemistry. These compounds, including structures similar to the one , offer new pathways for the synthesis of complex molecules with potential applications in drug development and materials science (Mamedov et al., 2016).

Antitumor Activity of Heterocyclic Compounds

The synthesis and evaluation of pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain have shown potent antitumor activity, highlighting the significance of thiophene derivatives in cancer research. These compounds exhibit selective inhibition of cell proliferation, demonstrating the therapeutic potential of such molecules in oncology (Wang et al., 2011).

Molecular Docking and DNA Binding Studies

Compounds with thiophene and pyridine units have been synthesized and analyzed for their interaction with DNA and potential cytotoxicity, providing insights into their use in medicinal chemistry and drug design. These studies are crucial for understanding the molecular mechanisms of action of potential therapeutic agents (Mushtaque et al., 2016).

Electrophilic Substitution Reactions and Catalysis

Research on copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides indicates the utility of thiophene derivatives in catalysis. This work demonstrates the versatility of such compounds in facilitating complex chemical transformations, essential for developing new synthetic methodologies (De, Yin, & Ma, 2017).

特性

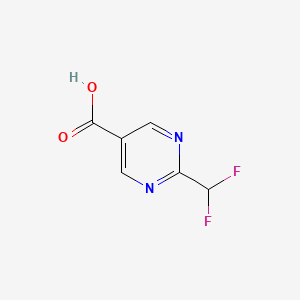

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-pyridin-3-yloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c18-12(10-4-7-21-9-10)3-6-16-13(19)14(20)17-11-2-1-5-15-8-11/h1-2,4-5,7-9,12,18H,3,6H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAZUCNQHAWREB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-hydroxy-3-(thiophen-3-yl)propyl)-N2-(pyridin-3-yl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-chlorophenyl)-2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2503016.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[3-[3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxopropyl]-2-oxo-4-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2503018.png)

![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)

![1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2503024.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2503025.png)

![5-[(Z)-1,3-benzodioxol-5-ylmethylidene]-3-methyl-1,3-thiazolane-2,4-dione](/img/structure/B2503026.png)

![Ethyl 4-[[2-[[4-(2-methoxyphenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2503032.png)

![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2503034.png)